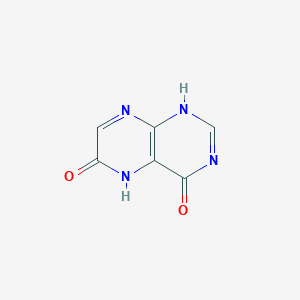

1,5-dihydropteridine-4,6-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4N4O2 |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

1,5-dihydropteridine-4,6-dione |

InChI |

InChI=1S/C6H4N4O2/c11-3-1-7-5-4(10-3)6(12)9-2-8-5/h1-2H,(H,10,11)(H,7,8,9,12) |

InChI Key |

BJZIBODCUPQTSW-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(C(=O)N=CN2)NC1=O |

Isomeric SMILES |

C1=NC2=C(C(=O)N=CN2)NC1=O |

Canonical SMILES |

C1=NC2=C(C(=O)N=CN2)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Chemical Synthesis of Dihydropteridine Derivatives

The synthesis of the pteridine (B1203161) ring, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be achieved through various strategies. mdpi.comthieme-connect.de The most common approach involves building the pyrazine ring onto a pre-existing, suitably functionalized pyrimidine precursor. thieme-connect.destrath.ac.uk

Condensation reactions are a cornerstone in pteridine chemistry, providing a direct route to the fused ring system. These methods typically involve the reaction of a pyrimidine bearing vicinal amino groups with a dicarbonyl compound.

A primary and widely utilized method for constructing the pteridine skeleton is the Gabriel-Isay condensation. mdpi.comnih.gov This reaction involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), diketones, or ketoaldehydes, to form the pyrazine ring. mdpi.comthieme-connect.denih.gov The reaction proceeds through two dehydration steps. nih.govuni-greifswald.de The initial step is a nucleophilic attack by one of the amino groups on a carbonyl group, followed by a second, similar ring-closing condensation. nih.gov

The regioselectivity of the Gabriel-Isay condensation can be a significant challenge when using unsymmetrical 1,2-dicarbonyl compounds, potentially leading to a mixture of 6- and 7-substituted pteridine isomers. nih.govuni-greifswald.de The distribution of these isomers is dependent on the relative reactivity of the amino groups on the pyrimidine ring and the carbonyl moieties of the reacting partner. nih.gov Generally, the C5-amino group of the pyrimidine is more nucleophilic and will preferentially attack the more electrophilic carbonyl group. mdpi.com Under neutral conditions, this often leads to the 7-substituted isomer as the major product. nih.gov However, reaction conditions can be modified to influence the outcome; for instance, reacting methylglyoxal (B44143) with 2-phenylpyrimidine-4,5,6-triamine in the presence of hydrazine (B178648) results specifically in the 6-methyl derivative. nih.gov

Table 1: Examples of Gabriel-Isay Condensation for Pteridine Synthesis

| Pyrimidine Precursor | Dicarbonyl Compound | Product | Reference |

| Pyrimidine-4,5-diamine | Glyoxal | Pteridine | thieme-connect.de |

| Pyrimidine-4,5-diamine | Benzil | 6,7-Diphenylpteridine | thieme-connect.de |

| 5,6-Diaminouracil (B14702) | Benzaldehyde | 6-Phenyl-1,5-dihydropteridine-2,4-dione | thieme-connect.de |

| 5,6-Diaminopyrimidin-4(3H)-one | 2-Oxopropanal | 6-Methylpteridin-4(3H)-one | thieme-connect.de |

| 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione | Hexane-3,4-dione | 6,7-Diethyl-1-methyl-1,5-dihydropteridine-2,4-dione | thieme-connect.de |

To introduce further structural diversity and modulate the biological properties of pteridine systems, thio-containing analogues are synthesized. A key method involves the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with various dicarbonyl compounds. researchgate.net This approach is analogous to the Gabriel-Isay condensation but utilizes a thionated pyrimidine precursor. The resulting thio-containing pteridines serve as versatile intermediates for further chemical modifications, enabling the exploration of structure-activity relationships for various biological targets. researchgate.net

The synthesis of appropriately substituted pyrimidine rings is a critical prerequisite for building the target dihydropteridine structures. Methodologies for producing key intermediates like pyrimidine-2,4-diones and halogenated pyrimidines are well-established.

Substituted pyrimidine-2,4-dione (uracil) derivatives are fundamental building blocks. Various synthetic strategies allow for the introduction of different substituents at multiple positions on the pyrimidine ring.

One common method for synthesizing the core ring involves the reaction of urea (B33335) with a β-keto ester or a related dicarbonyl compound. For instance, 6-aminopyrimidine-2,4-dione can be prepared by heating a mixture of urea and cyanoacetic acid with acetic anhydride. medwinpublishers.com The resulting amino group can then be further modified. medwinpublishers.com

Another strategy focuses on the functionalization of a pre-formed pyrimidine-2,4-dione ring. This includes the synthesis of 5-bromo-pyrimidine-2,4-dione, which can then undergo N-alkylation to produce derivatives with substituents at the N1 and N3 positions. Specific derivatives, such as those with long-chain alkyl groups, can also be prepared, for example, the synthesis of 5-(3-hydroxypropyl)pyrimidine-2,4-dione, which can be subsequently halogenated. mdpi.com

Table 2: Selected Synthetic Methods for Pyrimidine-2,4-dione Derivatives

| Starting Materials | Product | Key Features of Method | Reference |

| Urea, Cyanoacetic acid, Acetic anhydride | 6-Aminopyrimidine-2,4-dione | Cyclocondensation to form the pyrimidine ring. | medwinpublishers.com |

| 6-Amino-1-alkyl uracil, Alkyl iodide, Sodium hydroxide | 6-Amino-1,3-dialkylpyrimidine-2,4(1H,3H)-dione | N-alkylation at the N3 position of a pre-substituted uracil. | nih.gov |

| 5-(3-hydroxypropyl)pyrimidine-2,4-dione, Hydroiodic acid | 5-(3-iodopropyl)pyrimidine-2,4-dione | Halogenation of a side-chain substituent. | mdpi.com |

Halogenated pyrimidines, particularly 4,6-dichloropyrimidine (B16783), are highly valuable intermediates in organic synthesis due to the reactivity of the chloro groups, which allows for subsequent nucleophilic substitution reactions. The most prevalent synthesis of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine.

This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of an organic base such as a hindered amine (e.g., Hünig's base) or N,N-dimethylformamide (DMF). acs.orggoogle.com Another reported method uses phosgene (B1210022) as the chlorinating agent in the presence of a suitable base. wipo.int An alternative route starts from 4,6-diaminopyrimidine, which is converted to the target dichloropyrimidine via a diazonium salt intermediate. chemicalbook.com This process involves diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by a Sandmeyer-type reaction using cuprous chloride. chemicalbook.com

Table 3: Summary of Synthetic Routes to 4,6-Dichloropyrimidine

| Starting Material | Reagents | Key Conditions | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), Organic base (e.g., Hünig's base) | Reaction in the presence of a base to facilitate chlorination. | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene, Base | Utilizes phosgene as the chlorinating agent. | wipo.int |

| 4,6-Diaminopyrimidine | 1. Sodium nitrite, Hydrochloric acid2. Cuprous chloride | Two-step process involving diazotization and subsequent chlorination. | chemicalbook.com |

Methodologies for Substituted Pyrimidine-2,4-dione Derivatives

Analogous Dihydropyridine (B1217469) Synthesis as a Comparative Framework

To understand the synthesis of dihydropteridine systems, it is instructive to first examine the synthesis of a related and well-understood class of heterocycles: the 1,4-dihydropyridines (DHPs). The most classic method for DHP synthesis is the Hantzsch dihydropyridine synthesis, first reported in 1881. nih.govwikipedia.org This reaction is a multi-component condensation that typically involves an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org

The reaction mechanism is thought to proceed through initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine (B1200194) ring. wikipedia.org The versatility of the Hantzsch synthesis allows for the creation of a wide library of DHP derivatives by varying the aldehyde and ketoester components. Modern variations of this reaction have been developed to improve yields and environmental friendliness, including microwave-assisted synthesis and the use of green catalysts. beilstein-journals.orgbhu.ac.innih.gov

In comparison, the synthesis of the pteridine core, including dione (B5365651) structures, typically relies on the condensation of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay synthesis. derpharmachemica.comorientjchem.org For a pteridine-4,6-dione structure, a common precursor is a 5,6-diaminouracil (which is a pyrimidine-2,4-dione). derpharmachemica.com This diaminopyrimidine is then condensed with a suitable 1,2-dicarbonyl compound, such as glyoxal or a derivative, to form the second heterocyclic ring (the pyrazine ring).

The table below provides a comparative framework for these two synthetic strategies.

| Feature | Hantzsch Dihydropyridine Synthesis | Pteridine-Dione Synthesis (Gabriel-Isay type) |

| Core Scaffold | 1,4-Dihydropyridine | Pteridine |

| Reaction Type | Multi-component condensation | Cyclocondensation |

| Key Precursors | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 5,6-Diaminopyrimidine, 1,2-Dicarbonyl compound |

| Ring Formed | Pyridine (B92270) (in its dihydro form) | Pyrazine |

| Bond Formation | Forms the entire pyridine ring in one pot | Fuses a pyrazine ring onto an existing pyrimidine ring |

| Versatility | High, through variation of aldehyde and ketoester | High, through variation of substituents on both pyrimidine and dicarbonyl precursors |

This comparison highlights that while both syntheses are based on condensation reactions to form six-membered nitrogen-containing heterocycles, they differ fundamentally in their starting materials and the way the final ring system is assembled.

Rational Design and Synthesis of Research Probes and Analogues

The development of analogues and probes is essential for studying the biological roles of pteridine derivatives and for drug discovery efforts. This includes creating substituted analogues to understand structure-activity relationships and preparing isotope-labeled versions for mechanistic studies.

Development of Substituted 1,5-Dihydropteridine-4,6-dione Analogues for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in the public literature, valuable insights can be drawn from SAR studies on isomeric and closely related pteridine-dione scaffolds, such as 5,8-dihydropteridine-6,7-diones and pteridine-2,4,6-triones. nih.govresearchgate.netnih.govacs.orgnih.gov These studies provide a strong framework for the rational design of novel analogues based on the this compound core.

Research into 5,8-dihydropteridine-6,7-dione (B2356466) derivatives has identified them as a promising class of antiproliferative agents. nih.govresearchgate.net A key finding from these studies is the significant impact of a piperazine (B1678402) substituent on the biological activity. The introduction of piperazine-containing frameworks has been shown to be crucial for potent anticancer activity against various cell lines. nih.govresearchgate.net For example, a library of 5,8-dihydropteridine-6,7-dione derivatives was synthesized and evaluated for antiproliferative activity against several cancer cell lines, including gastric (MGC-803), lung (A549), and prostate (PC-3) cancer cells. nih.govorientjchem.org

The following table summarizes representative SAR data from a study on 5,8-dihydropteridine-6,7-dione analogues, which can inform the design of future this compound derivatives. nih.gov

| Compound | R1 (at position 2) | R2 (at position 4) | R3 (at position 8) | IC₅₀ (μM) vs. MGC-803 Cells |

| 5a | -S-CH₂CH₃ | 4-methylpiperazin-1-yl | Benzyl (B1604629) | 10.32 |

| 5d | -S-CH₂CH₂CH₃ | 4-methylpiperazin-1-yl | Benzyl | 7.98 |

| 5g | -S-CH₂CH₃ | 4-ethylpiperazin-1-yl | Benzyl | 8.15 |

| 5j | -S-CH₂CH₂CH₃ | 4-methylpiperazin-1-yl | 4-Fluorobenzyl | 4.81 |

| 5n | -S-CH₂CH₂CH₃ | 4-methylpiperazin-1-yl | 4-Chlorobenzyl | 1.83 |

Effect of C2-substituent (R1): Increasing the alkyl chain length of the thioether at the C2 position from ethyl (-S-CH₂CH₃) to propyl (-S-CH₂CH₂CH₃) generally leads to a modest increase in potency (compare 5a and 5d). nih.gov

Effect of C4-substituent (R2): The piperazine moiety at the C4 position is a critical structural element for activity. nih.govresearchgate.net

Effect of N8-substituent (R3): The substitution on the benzyl group at the N8 position has a significant impact. Introducing an electron-withdrawing group, such as fluorine or chlorine, at the para-position of the benzyl ring markedly enhances antiproliferative activity. The 4-chlorobenzyl derivative (5n) was the most potent compound in the series. nih.gov

These findings suggest that for the analogous this compound scaffold, substitutions at the nitrogen atoms and available carbon positions could similarly modulate biological activity. Future research could focus on synthesizing derivatives with various substituents, particularly piperazine moieties and electronically modified aromatic groups, to build a direct SAR profile for this specific core.

Preparation of Isotope-Labeled Pteridine Derivatives for Mechanistic Investigations

Isotope labeling is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, tracking metabolic pathways, and studying molecular interactions. symeres.comnih.gov The synthesis of pteridine derivatives enriched with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) is crucial for these investigations. acs.orgresearchgate.net

A highly effective method for producing labeled pteridines is the chemoenzymatic approach. acs.org This strategy combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. For instance, isotopically labeled dihydrofolates (which contain the pterin (B48896) core) have been synthesized in a one-pot, multi-step reaction sequence starting from simple, commercially available labeled precursors like ¹³C-glucose and ¹⁵N-guanine. acs.org This approach allows for the site-specific incorporation of isotopes into the pterin ring system, which is often difficult to achieve through purely chemical synthesis. acs.org

These labeled pteridines are invaluable for mechanistic studies of pterin-dependent enzymes. For example, labeled substrates are used to measure kinetic isotope effects (KIEs), which provide detailed information about the transition states of chemical reactions. acs.orgnih.gov By comparing the reaction rates of substrates with light versus heavy isotopes at specific positions, researchers can determine whether bond-breaking or bond-forming at that position is part of the rate-limiting step of the reaction. This technique was used with ¹³C- and ¹⁵N-labeled dihydrofolate to establish that the reduction catalyzed by dihydrofolate reductase (DHFR) occurs via a stepwise mechanism involving independent protonation and hydride transfer steps. acs.org

Furthermore, NMR spectroscopy of ¹³C- and ¹⁵N-labeled pteridines allows for detailed structural characterization and the study of enzyme-substrate interactions. symeres.comresearchgate.netresearchgate.net The presence of these isotopes provides additional NMR-active nuclei, enabling multi-dimensional NMR experiments that can resolve complex structures and map binding interfaces. nih.govnih.gov

The following table summarizes examples of isotope labeling strategies for pteridine-related compounds and their applications in mechanistic studies.

| Isotope(s) | Labeled Precursor(s) | Resulting Labeled Compound | Application / Mechanistic Insight |

| ¹³C, ¹⁵N | [U-¹³C₆]Glucose, [7-¹⁵N]Guanine | [5-¹⁵N][6-¹³C]Dihydrofolate | Measurement of heavy-atom KIEs in the DHFR reaction to probe the transition state. acs.org |

| ¹³C, ²H | [U-¹³C₆]Glucose | [1',2',3',4',5'-¹³C₅, 2'-²H₁]GTP | Elucidation of the Amadori rearrangement mechanism in GTP cyclohydrolase I via multinuclear NMR. researchgate.net |

| ¹³C, ¹⁵N | ¹³C/¹⁵N-labeled precursors | 6-amino-2,3-dimethylpyrimido[4,5-e] nih.govderpharmachemica.comCurrent time information in Bangalore, IN.triazin-8-one | Mechanistic study of dihydropteridine reductase (DHPR) inhibitors. researchgate.net |

| ¹⁴C | ¹⁴C-Formic Acid | [¹⁴C]5-formyl-H₄F | Used as a tracer in metabolic studies to follow the fate of one-carbon units. acs.org |

These methods provide a robust toolkit for synthesizing labeled pteridine probes, including analogues of this compound, to deepen the understanding of their biochemical roles and the mechanisms of the enzymes that interact with them.

Biochemical Roles and Intermediacy in Metabolic Pathways

Classification of 2-Amino-1,5-dihydropteridine-4,6-dione (Xanthopterin) as a Central Metabolic Intermediate

2-Amino-1,5-dihydropteridine-4,6-dione, more commonly known as xanthopterin (B1683600), is a heterocyclic compound classified as a pterin (B48896). Pteridines are a class of bicyclic compounds containing a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. pageplace.de Within the complex web of cellular metabolism, xanthopterin functions as a key intermediate metabolite. cymitquimica.com It is recognized as an intermediate in the biosynthetic pathways of various cofactors and vitamins. nih.gov Pteridines, including xanthopterin, are derived from guanosine (B1672433) triphosphate (GTP) and folic acid. nih.gov Specifically, xanthopterin is considered an end product of non-conjugated pteridine (B1203161) metabolism. wikipedia.org Its presence is noted across diverse biological systems, from microorganisms and insects to mammals, underscoring its fundamental role in biochemistry. wikipedia.orgmdpi.com In insects, for instance, it is a key component of a metabolic branch leading to yellow and orange pigments. mdpi.com

Crucial Involvement in Folate Metabolism and Derivative Interconversion Pathways

Xanthopterin is intricately linked with folate metabolism. It is primarily synthesized from the breakdown of folates, which are essential B vitamins. Studies have demonstrated that folic acid is a primary driver for pteridine metabolism, and dosing with folic acid leads to increased extracellular levels of xanthopterin in a dose-dependent manner. nih.gov This suggests a direct relationship where xanthopterin is a cell-mediated, folate-derived metabolite. nih.gov

While early research explored the possibility of xanthopterin being a direct precursor to folic acid, subsequent studies using isotopically labeled xanthopterin did not confirm this precursor-product relationship. jhu.edu Instead, it was proposed that xanthopterin may inhibit the metabolic inactivation of folate-related compounds. jhu.edu The metabolism of folate-derived pteridines is complex and can lead to the formation of various derivatives. For example, research has identified leucopterin (B1674811) as a primary metabolic product of xanthopterin. nih.gov The interconversion pathways are crucial, with enzymes like xanthine (B1682287) dehydrogenase playing roles in converting pterin derivatives. mdpi.com The degradation and interconversion of pterins, including xanthopterin, are active areas of research, particularly in understanding their stability and transformation during metabolic processes. researchgate.net

The metabolic pathways involving pterins are fundamental to the synthesis of essential cellular building blocks. Xanthopterin's participation in pterin-dependent processes is critical for the biosynthesis of nucleotides and amino acids, which are foundational for all cellular functions. Pteridine derivatives serve as essential cofactors in numerous biological reactions, including amino acid metabolism and nucleic acid synthesis. periodikos.com.br

All amino acids are derived from intermediates in glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway, with the nitrogen typically donated from glutamate (B1630785) or glutamine. The biosynthesis of aromatic amino acids, in particular, is linked to pteridine metabolism. mdpi.com Tetrahydrobiopterin (B1682763), a related pteridine, is a key cofactor for enzymes involved in the synthesis of aromatic amino acids. mdpi.comnih.gov While not a direct cofactor in the same manner as tetrahydrobiopterin, xanthopterin exists within the broader metabolic network that supports the production of these vital biomolecules. mdpi.com

Participation in Diverse Pterin-Dependent Biochemical Processes

Xanthopterin acts as a substrate or a product in various reactions catalyzed by pteridine-dependent enzymes. One notable example is its conversion to leucopterin, a process observed in vitro using the enzyme xanthine oxidoreductase (XOR) derived from rat liver and butterflies. nih.gov In insects, pteridine biosynthesis diverges into several branches from the main pathway that produces tetrahydrobiopterin. Xanthopterin is the namesake of one such branch, which leads to the formation of yellow and orange pigments. mdpi.com In this pathway, 7,8-dihydroxanthopterin is oxidized to the yellow pigment xanthopterin, a reaction likely catalyzed by dihydropterin oxidase. mdpi.com Furthermore, some microorganisms are capable of transforming xanthopterin into folic acid. wikipedia.orgacs.org

Influence on Cellular Growth and Proliferation Mechanisms within Biological Systems

Xanthopterin exerts differential and often concentration-dependent effects on cellular growth and proliferation. nih.govresearchgate.net Research has shown that its influence varies significantly depending on the cell type, its origin, and its proliferative state. nih.govresearchgate.netbioaustralis.com

In several studies, xanthopterin has demonstrated inhibitory effects on cell proliferation. It has been found to inhibit the growth of primary renal proximal tubule cells (RPTC), LLC-PK1 cells, and malignant human prostate PC-3 cells in a manner dependent on both concentration and time. nih.govresearchgate.netbioaustralis.com It also inhibits the growth of lymphocytes that have been stimulated by concanavalin. cymitquimica.comwikipedia.org

Conversely, other research indicates a proliferative effect under specific conditions. In in vitro bone marrow cultures from various animals, xanthopterin was shown to increase the proliferation rate of both erythrocytes and total nucleated cells, with an optimal concentration of approximately 5 µg/ml. physiology.org Higher concentrations led to a rapid decrease in proliferation. physiology.org However, another study on rabbit bone marrow cultures found only an inconclusive indication of slightly increased cellular proliferation at a similar concentration. aacrjournals.org This highlights the complex and context-dependent role of xanthopterin in regulating cell growth. nih.govresearchgate.net

Interactive Data Table: Effect of Xanthopterin on Cell Proliferation

| Cell Line/Type | Observed Effect | Concentration/Conditions | Reference |

| Primary Renal Proximal Tubule Cells (RPTC) | Inhibition | Concentration-dependent | nih.gov |

| LLC-PK1 Cells | Inhibition | Concentration-dependent | nih.gov |

| Human Prostate Cancer Cells (PC-3) | Inhibition | Concentration and time-dependent | nih.govresearchgate.netbioaustralis.com |

| Rat Prostate Tumor Cells (Dunning R3327 AT-3) | Inhibition (in vitro & in vivo) | --- | nih.govresearchgate.net |

| Concanavalin-Stimulated Lymphocytes | Inhibition | --- | cymitquimica.comwikipedia.org |

| Bone Marrow (Beef, Rabbit, Rat, Sheep, Cat) | Increased Proliferation | Optimal at ~5 µg/ml | physiology.org |

| Rabbit Bone Marrow | Inconclusive/Slight Increase | 5 µg/ml | aacrjournals.org |

Enzymatic Interactions and Molecular Mechanistic Elucidation

Role as a Substrate or Product in Reactions Catalyzed by Pteridine-Dependent Enzymes

1,5-dihydropteridine-4,6-dione functions as a crucial intermediate in the enzymatic pathways related to the biosynthesis and interconversion of folate derivatives. ontosight.ai It can act as either a substrate or a product in reactions catalyzed by pteridine-dependent enzymes, thereby influencing cellular processes such as nucleotide and amino acid synthesis. ontosight.ai The metabolism of this compound is integral to folate-related metabolic pathways, making it a key molecule in enzymology and the study of diseases associated with folate metabolism disorders. ontosight.ai

Detailed Studies on the Dihydropteridine Reductase (DHPR) System

Dihydropteridine reductase (DHPR) is a critical enzyme responsible for the recycling of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases. ontosight.ai The interaction of various pteridine (B1203161) compounds, including analogues of this compound, with DHPR has been extensively studied to elucidate the enzyme's mechanism and to design potent inhibitors.

Kinetic studies on DHPR have been performed using various pterin (B48896) substrates to determine key parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, with the substrate quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2), wild-type rat DHPR exhibits a kcat of 150 s⁻¹. nih.gov In contrast, the natural substrate, quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2), shows a kcat of 23 s⁻¹ with the wild-type enzyme. nih.gov The Km values for these substrates also vary, indicating different binding affinities to the enzyme's active site. nih.gov Temperature also influences these kinetic parameters, with both Km and kcat for quinonoid 7,8(6H)-dihydrobiopterin increasing with a rise in temperature from 20 to 37°C. nih.gov

Table 1: Kinetic Parameters of Wild-Type Rat Dihydropteridine Reductase with Different Pterin Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | Reference |

|---|---|---|---|

| Quinonoid (6R)-l-erythro-dihydrobiopterin (qBH2) | 23 | Not specified | nih.gov |

| Quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2) | 150 | Not specified | nih.gov |

| (6R)-7,8-dihydro(6H)biopterin | 22.8 | 1.3 | researchgate.net |

| (6S)-7,8-dihydro(6H)biopterin | 51.6 | 13.5 | researchgate.net |

| (6RS)-7,8-dihydro(6H)neopterin | 116 | 19.2 | researchgate.net |

| Quinonoid 6-hydroxy-7,8(6H)-dihydropterin | 22.5 | 16.3 | researchgate.net |

The design of DHPR inhibitors is a significant area of research, with potential therapeutic applications in cancer and neurological disorders. ontosight.ai The mechanism of these inhibitors often involves competitive binding to the active site of DHPR, preventing the reduction of dihydrobiopterin to tetrahydrobiopterin. ontosight.ai Various classes of compounds have been investigated as DHPR inhibitors. For example, N-acetylpterin and 4-aminobenzoic acid hydrazide are known inhibitors. ontosight.ai Structure-based design has led to the development of inhibitors based on scaffolds like pyrrolo[2,3-d]pyrimidine and 2,4-diaminopyrimidine. acs.org Catecholamines and their derivatives, such as dopamine (B1211576) and norepinephrine, also exhibit noncompetitive inhibition of human liver DHPR. nih.gov

Isotope effect studies have provided valuable insights into the kinetic mechanism of DHPR. Studies using deuterium-labeled substrates have shown that hydrogen transfer is not the major rate-limiting step in the reaction catalyzed by bovine liver DHPR. nih.gov For instance, no significant deuterium (B1214612) isotope effect was observed on either Km or Vm when using (S)-NADD. nih.gov However, significant primary deuterium isotope effects on kcat and kcat/KPt have been observed for certain mutant forms of rat DHPR, with values reaching up to 5.5-6, indicating that for these mutants, hydride transfer becomes more rate-limiting. nih.gov The synthesis of 13C and 15N isotope-labeled triazine inhibitors has been undertaken to further probe the mechanistic details of DHPR. researchgate.net

The three-dimensional structure of DHPR has been determined, providing a basis for understanding its function and for the rational design of inhibitors. A cDNA for human DHPR has been cloned and its amino acid sequence determined. nih.gov The genomic structure of the DHPR gene (QDPR) has also been reported. nih.gov X-ray crystallography has been employed to study the binding of inhibitors to the active site of pteridine reductase 1 (PTR1), an enzyme related to DHPR, revealing key interactions that inform the design of more potent and specific inhibitors. acs.orgresearchgate.net These structural studies have been crucial in identifying the binding modes of different inhibitor scaffolds. acs.org

Design and Mechanistic Analysis of DHPR Inhibitors

Interactions with Other Pterin-Utilizing Monooxygenases and Hydroxylases (e.g., Phenylalanine Hydroxylase, Tyrosine Hydroxylase)

Pterin compounds are essential cofactors for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). nih.govthieme-connect.de These enzymes are critical for the biosynthesis of neurotransmitters. thieme-connect.de The natural cofactor for these enzymes is tetrahydrobiopterin (BH4). nih.gov

Phenylalanine hydroxylase is allosterically activated by its substrate, phenylalanine, and this activation is modulated by the binding of the pterin cofactor. nih.gov While the natural cofactor BH4 is required for catalysis, other synthetic analogues can also function as substrates, although they may not induce the same regulatory effects. nih.gov For example, 6-methyltetrahydropterin (B12859068) can act as a cofactor for PAH but does not elicit the same allosteric activation as phenylalanine. nih.gov

Tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, also has a strict requirement for a tetrahydropterin (B86495) cofactor. researchgate.net Studies with various synthetic analogues of BH4 have shown that the enzyme can tolerate bulky substituents at the C6 position of the pterin ring with only moderate changes in kinetic parameters. researchgate.net However, substitutions at other positions, such as C2, C4, N5, and N8, abolish the cofactor activity. researchgate.net Molecular docking studies have revealed that the pteridine ring of the cofactor stacks with a phenylalanine residue (Phe300) in the active site of TH. researchgate.net

Mechanistic Studies on Hydroxylation Processes and Pterin Cofactor Regeneration

The enzymatic hydroxylation of aromatic amino acids is a critical process in various metabolic pathways, and it relies on the action of pterin-dependent aromatic amino acid hydroxylases. researchgate.net These enzymes utilize a tetrahydropterin cofactor, such as tetrahydrobiopterin (BH4), to facilitate the hydroxylation of substrates like phenylalanine, tyrosine, and tryptophan. researchgate.netsandiego.edu The regeneration of this essential cofactor is a key aspect of sustaining enzymatic activity.

The catalytic cycle of aromatic amino acid hydroxylases involves the reaction of the enzyme-bound iron, the tetrahydropterin cofactor, and molecular oxygen to form a highly reactive ferryl-oxo intermediate. nih.gov This intermediate is responsible for the hydroxylation of the aromatic amino acid substrate. nih.gov The reaction proceeds through an electrophilic attack on the aromatic ring, leading to the formation of a cationic intermediate. nih.gov A subsequent rearrangement, known as the NIH shift, results in the hydroxylated amino acid product. nih.govqmul.ac.uk

During this hydroxylation reaction, the tetrahydropterin cofactor is converted to a 4a-hydroxytetrahydropterin species. sandiego.edunih.gov The regeneration of the active tetrahydropterin form is crucial for the continuation of the catalytic cycle. nih.gov This regeneration process involves two key enzymatic steps. First, pterin-4a-carbinolamine dehydratase (PCD) catalyzes the dehydration of 4a-hydroxytetrahydrobiopterin to form quinonoid-dihydrobiopterin. sandiego.edunih.gov Subsequently, dihydropteridine reductase (DHPR) reduces quinonoid-dihydrobiopterin back to the active tetrahydrobiopterin form, utilizing NADH as a reductant. nih.govnih.govnih.gov

The table below summarizes the key enzymes involved in the hydroxylation and regeneration process and their respective functions.

| Enzyme Name | Abbreviation | Function |

| Phenylalanine hydroxylase | PAH | Catalyzes the hydroxylation of phenylalanine to tyrosine. sandiego.edu |

| Tyrosine hydroxylase | TH | Catalyzes the hydroxylation of tyrosine, a key step in catecholamine synthesis. sandiego.edu |

| Tryptophan hydroxylase | TPH | Catalyzes the hydroxylation of tryptophan, the rate-limiting step in serotonin (B10506) synthesis. sandiego.edu |

| Pterin-4a-carbinolamine dehydratase | PCD | Dehydrates 4a-hydroxytetrahydrobiopterin to quinonoid-dihydrobiopterin. sandiego.edunih.gov |

| Dihydropteridine reductase | DHPR | Reduces quinonoid-dihydrobiopterin to tetrahydrobiopterin. nih.govnih.gov |

Kinetic studies have provided further insights into the mechanism of these reactions. For instance, the use of deuterated phenylalanine substrates in studies with phenylalanine hydroxylase has revealed details about the rate-limiting steps of the reaction. nih.gov These studies have shown that the tautomerization of a dienone intermediate to tyrosine can be partially rate-limiting. nih.gov

The table below presents kinetic isotope effects observed in the hydroxylation of deuterated phenylalanines by different forms of phenylalanine hydroxylase.

| Enzyme | Substrate | Dkcat |

| Δ117PheH | 4-2H-phenylalanine | 1.19 ± 0.06 |

| Δ117PheH | 3,5-2H2-phenylalanine | 1.12 ± 0.04 |

| Δ117PheH | 2H5-phenylalanine | 1.41 ± 0.05 |

| Δ117PheH V379D | 4-2H-phenylalanine | 0.92 ± 0.03 |

| Δ117PheH V379D | 3,5-2H2-phenylalanine | 1.07 ± 0.05 |

| Δ117PheH V379D | 2H5-phenylalanine | 0.98 ± 0.09 |

Data from a study on the catalytic mechanisms of phenylalanine and tryptophan hydroxylase. nih.gov

The intricate interplay between the hydroxylation reaction and the cofactor regeneration pathway ensures a continuous supply of the active pterin cofactor, which is essential for the synthesis of neurotransmitters and other vital molecules. sandiego.edunih.gov

Computational Chemistry and Advanced Structural Analysis

Application of Molecular Modeling Approaches for Pteridine-Enzyme Systems

Molecular modeling has become an indispensable tool for investigating the interactions between pteridine (B1203161) derivatives and their enzyme targets. These computational methods allow for a detailed examination of binding modes and the energetic landscapes of catalytic reactions. diva-portal.org

Prediction of Substrate Binding Sites and Elucidation of Catalytic Mechanisms

Computational approaches are crucial for understanding how pteridine-containing substrates and inhibitors bind to enzymes. researchgate.net For instance, in studies of dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis, molecular modeling helps to elucidate the binding of substrates like dihydrofolate (DHF). pnas.org These models show that the enzyme stabilizes specific conformations of the substrate, positioning the pteridine ring optimally for catalysis. pnas.org The binding is often facilitated by a network of hydrogen bonds and hydrophobic interactions between the pteridine core and amino acid residues in the active site. acs.orgresearchgate.net For example, the pterin (B48896) N8 atom may act as a hydrogen bond acceptor from a tyrosine residue, while the O4 carbonyl accepts hydrogen bonds from other residues like arginine. acs.org

Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods are employed to map the entire catalytic cycle. diva-portal.org These simulations can trace the conformational changes the enzyme undergoes upon substrate binding, the chemical steps of the reaction (such as protonation and hydride transfer), and the final release of the product. diva-portal.orgbiorxiv.org In the case of DHFR, modeling has been used to investigate the protonation state of the pteridine ring's N5 atom, a critical step in the catalytic mechanism. pnas.org Such studies have explored whether protonation occurs directly from a solvent molecule or via a relay system involving active site residues, with evidence suggesting that loop dynamics can control solvent access to the pteridine ring. pnas.orgbiorxiv.org By simulating these complex processes, researchers can gain a deeper understanding of the enzyme's function and the specific role of the pteridine scaffold. researchgate.net

Quantum Chemical Calculations for Pteridine Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic properties of pteridine systems. herts.ac.ukresearchgate.netresearchgate.net These calculations are essential for understanding the molecule's reactivity, stability, and spectroscopic characteristics. ornl.gov By solving approximations of the Schrödinger equation, these methods can determine the distribution of electron density and the energies of molecular orbitals. ornl.gov Studies on pterin, 7,8-dihydropterin, and 5,6,7,8-tetrahydropterin have demonstrated profound changes in electronic properties with varying oxidation states of the pteridine ring. researchgate.net

Natural Bond Orbital Analysis and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.demdpi.com The MEP is calculated as the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de For pteridine derivatives, MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net Typically, regions around electronegative atoms like oxygen and nitrogen show a negative potential (often colored red or yellow), indicating they are sites susceptible to electrophilic attack or are involved in hydrogen bonding as acceptors. researchgate.netresearchgate.net Conversely, regions around hydrogen atoms attached to heteroatoms often show a positive potential (colored blue), identifying them as hydrogen bond donors. researchgate.net Ab initio quantum chemical studies have used MEP to visualize and analyze the profound electronic differences between pterin, dihydropterin, and tetrahydropterin (B86495), providing a basis for understanding their varying biological roles. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Dihydropteridine Scaffolds and Their Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the relationships between a molecule's chemical structure and its biological activity. nih.govfrontiersin.org For dihydropteridine scaffolds, SAR investigations explore how different substituents on the core ring system affect its interaction with biological targets, such as enzymes. nih.govacs.org These studies have revealed that the inhibitory potency of dihydropteridine derivatives can be highly dependent on the electronic and steric properties of their substituents at specific positions. nih.gov For example, research on dihydropteridine reductase inhibitors found that electron-donating groups enhance inhibitory activity, while bulky substituents can be detrimental due to steric hindrance. nih.gov

Computational Screening and In Silico Analysis of Biological Activity

Computational screening, or in silico analysis, has become a cornerstone of modern drug discovery for efficiently evaluating large libraries of chemical compounds. rjraap.comnih.gov These methods use computational models to predict the biological activity of molecules before they are synthesized and tested in the lab. nih.govjapsonline.com For dihydropteridine derivatives, techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used. nih.govrsc.org

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a target protein. japsonline.comnih.gov In one study targeting pteridine reductase in Leishmania donovani, a library of compounds was screened in silico, leading to the identification of potent inhibitors. The docking results correlated well with the experimentally measured biological activity, validating the computational approach. nih.gov

QSAR models build mathematical relationships between the chemical properties of a series of compounds and their known biological activities. nih.govrsc.org These models, once validated, can predict the activity of new, untested derivatives. For example, a QSAR study on dihydropteridine reductase inhibitors successfully correlated their potency with physicochemical properties like the Hammett constant (an electronic parameter) and the van der Waals volume (a steric parameter). nih.gov Such in silico studies accelerate the design of novel, more potent compounds based on the dihydropteridine scaffold. japsonline.com

Below is an example of a data table that might be generated from an in silico screening study of hypothetical dihydropteridine derivatives targeting a specific enzyme.

| Compound ID | R1 Substituent | R2 Substituent | Predicted Binding Affinity (kcal/mol) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| DHP-001 | -H | -H | -7.2 | 5.6 |

| DHP-002 | -CH₃ | -H | -7.8 | 3.1 |

| DHP-003 | -Cl | -H | -8.5 | 1.2 |

| DHP-004 | -H | -Phenyl | -9.1 | 0.8 |

| DHP-005 | -CH₃ | -Phenyl | -9.5 | 0.5 |

Advanced Analytical Methodologies in Dihydropteridine Research

Chromatographic Techniques for Pteridine (B1203161) Separation and Precise Quantitation

Chromatography is a fundamental tool in pteridine research, enabling the separation of complex mixtures and the precise measurement of individual compounds. openaccessjournals.comresearchgate.netarlok.com High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are central to these analytical efforts. openaccessjournals.comresearchgate.netresearchtrend.net

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array, Fluorescence, and Mass Spectrometry Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridines. openaccessjournals.comresearchgate.net Its versatility is significantly enhanced by coupling it with various detectors that offer different levels of selectivity and sensitivity. openaccessjournals.comull.esnih.gov

Diode Array Detector (DAD): Also known as a Photo Diode Array (PDA) detector, the DAD captures the entire UV-Vis spectrum of the eluting compounds. scioninstruments.com This provides not only quantitative data but also qualitative information, allowing for the assessment of peak purity and the tentative identification of compounds based on their spectral characteristics. scioninstruments.com The DAD is particularly useful for analyzing complex mixtures where multiple components may absorb light at different wavelengths. scioninstruments.com

Fluorescence Detector (FD): Many pteridine compounds are naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective method for their quantification. mdpi.comresearchgate.net The detector excites the sample at a specific wavelength and measures the emitted light at a longer wavelength. researchgate.net This technique is often preferred for trace-level analysis of pteridines in biological samples due to its high signal-to-noise ratio. mdpi.comresearchgate.net

Mass Spectrometry (MS) Detector: The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the mass-analyzing power of MS. ull.esnih.govmeasurlabs.com This hyphenated technique allows for the determination of the molecular weight of the eluting compounds, offering a high degree of specificity for identification and structural elucidation. nih.gov

| Detector Type | Principle | Advantages for Pteridine Analysis |

| Diode Array (DAD) | Measures absorbance across a range of UV-Vis wavelengths simultaneously. scioninstruments.com | Provides spectral information for peak purity assessment and compound identification. scioninstruments.com |

| Fluorescence (FD) | Excites the sample at one wavelength and measures emission at another. researchgate.net | High sensitivity and selectivity for naturally fluorescent pteridines. mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. nih.gov | Provides molecular weight information for definitive compound identification. nih.gov |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) in Metabolomic Profiling

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchtrend.netfrontiersin.org When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes a formidable platform for metabolomic studies, including the profiling of pteridines. frontiersin.orgjmb.or.krresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org

UPLC-QTOF-MS combines the superior separation efficiency of UPLC with the high mass accuracy and resolution of QTOF-MS. frontiersin.orgjmb.or.krnih.gov The QTOF instrument provides precise mass measurements, which aids in the determination of elemental compositions and the identification of unknown metabolites. jmb.or.krnih.gov This is particularly valuable in untargeted metabolomics, where the goal is to comprehensively analyze all detectable metabolites in a sample. frontiersin.orgnih.gov In the context of dihydropteridine research, UPLC-QTOF-MS can be used to identify and quantify a wide range of pteridine derivatives and related metabolites in complex biological matrices, contributing to a deeper understanding of their metabolic pathways. researchgate.netexlibrisgroup.com

A typical UPLC-QTOF-MS analysis involves separating the sample on a C18 column with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid. frontiersin.orgjmb.or.kr The mass spectrometer is often operated in both positive and negative ion modes to detect a broader range of compounds. frontiersin.org

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation and characterization of pteridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. radiologykey.comconductscience.comnih.gov For 1,5-dihydropteridine-4,6-dione and its derivatives, ¹H NMR and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule. sorbonne-universite.frresearchgate.netresearchgate.netdocbrown.info

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info Chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For example, protons attached to the pteridine ring system will have characteristic chemical shifts.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. researchgate.net While less sensitive than ¹H NMR, it is highly valuable for determining the carbon skeleton of the compound. abdn.ac.uk

The following table presents hypothetical ¹H and ¹³C NMR data for this compound, which would be determined experimentally.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | δ 7.5-8.5 | s |

| δ 10.0-11.0 | br s | |

| ¹³C | δ 110-120 | |

| δ 140-150 | ||

| δ 155-165 | ||

| δ 160-170 |

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. rsc.org

Infrared (IR) and Ultraviolet/Visible (UV/Vis) Absorption Spectroscopy

IR and UV/Vis spectroscopy provide complementary information about the functional groups and electronic structure of molecules. mrclab.comlibretexts.orgwavelength-oe.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. wavelength-oe.com Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a valuable tool for identifying the presence of groups such as C=O (carbonyl), N-H, and C=N bonds, which are all present in the this compound structure. sorbonne-universite.fr

Ultraviolet/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. msu.eduuu.nl The pteridine ring system is a chromophore, meaning it absorbs UV and/or visible light. msu.edu The wavelength of maximum absorbance (λmax) can be used for quantitative analysis and can also provide some structural information. mrclab.com

| Spectroscopic Technique | Information Provided |

| Infrared (IR) | Presence of functional groups (e.g., C=O, N-H). wavelength-oe.com |

| UV/Visible (UV/Vis) | Electronic transitions, conjugation, and concentration of the analyte. msu.eduuu.nl |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.govnih.govlibretexts.org Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like pteridines, as it allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.govnih.govlibretexts.orgresearchgate.netupce.cz

In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. libretexts.org The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions, from which the molecular weight of the compound can be determined. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Pterin (B48896) Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive and specific technique for the detection of pterin molecules, often at sub-nanomolar concentrations. rsc.org The method overcomes the inherent weakness of conventional Raman spectroscopy by amplifying the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. nih.govspiedigitallibrary.org This enhancement allows for the rapid, low-cost analysis of pteridine derivatives in various media, including aqueous solutions and biological samples like serum. rsc.org

Research has demonstrated the feasibility of using SERS for detecting various pterin analogues. By optimizing factors such as the choice of metallic nanoparticles (typically silver or gold colloids), excitation wavelength, and aggregation state of the colloids, researchers can achieve significant signal enhancement. rsc.orgcsic.es For instance, SERS has been successfully used to detect and distinguish between structural isomers of pterins, such as xanthopterin (B1683600) and isoxanthopterin (B600526), which differ only in the orientation of their pyrimidine (B1678525) unit. csic.es The information-rich spectra obtained from SERS provide a detailed molecular fingerprint, revealing much about the structure of the compound through its vibrational frequencies. nih.govspiedigitallibrary.org

The process often involves depositing a small volume of the pterin solution onto a SERS-active substrate, such as aggregated silver colloids on a glass slide. csic.es The interaction between the analyte and the plasmonic surface of the metal nanoparticles leads to a dramatic increase in the Raman scattering intensity, making it possible to detect analytes that would otherwise be undetectable. spiedigitallibrary.org

Table 1: SERS Detection of Pterin Compounds

| Pterin Analyte | SERS Substrate | Excitation Wavelength (nm) | Key Research Findings | Reference |

|---|---|---|---|---|

| Xanthopterin | Aggregated Silver Colloids | 532 | Limit of detection examined; successful differentiation from its isomer, isoxanthopterin. | nih.govcsic.es |

| Isoxanthopterin | Aggregated Silver Colloids | 532 | Limit of detection examined; demonstrated ability to distinguish between structural isomers. | nih.govcsic.es |

| 7,8-Dihydrobiopterin | Aggregated Silver Colloids | 532 | Significant signal enhancement observed compared to conventional Raman spectroscopy. | spiedigitallibrary.orgcsic.es |

Spectroelectrochemistry for Investigating Redox-Active Pterin Systems

Pterins are known for their rich redox chemistry, participating in crucial biological electron transfer reactions. nih.gov Spectroelectrochemistry is a powerful hybrid technique that simultaneously provides information about the electrochemical and spectroscopic properties of a molecule. researchgate.net It combines an electrochemical method, such as cyclic voltammetry, with a spectroscopic technique, like UV-Vis or EPR spectroscopy, in a single experiment. nih.govrsc.org This approach allows for the in-situ characterization of electrochemically generated species, making it ideal for studying the complex redox behavior of pterin systems. nih.govuni-stuttgart.de

By applying a potential to a solution containing a pterin derivative, the molecule can be oxidized or reduced. The resulting changes in its electronic structure are monitored spectroscopically. This allows researchers to identify stable and transient intermediates in the redox pathway, determine formal potentials, and understand the mechanisms of electron and proton transfer. nih.govpnas.org Thorough investigations using techniques like thin-layer spectroelectrochemistry have been crucial in mapping the key features of pterin redox reactions. nih.gov These studies have elucidated the transitions between the fully reduced (tetrahydro), semi-reduced (dihydro), and fully oxidized states of pterins. nih.gov

In the context of more complex systems like molybdenum enzymes containing a pyranopterin cofactor, spectroelectrochemistry helps to discern whether redox processes are centered on the metal or the pterin ligand, a concept known as "non-innocence". pnas.org For example, UV-vis solution spectroelectrochemistry has been used to support the assignment of redox transitions in the YedY enzyme, revealing that ligand-based redox chemistry plays a direct role in catalysis. pnas.org

Table 2: Redox States of Pterins Investigated by Spectroelectrochemistry

| Pterin System | Technique | Observation | Significance | Reference |

|---|---|---|---|---|

| Unsubstituted Pterin | Cyclic Voltammetry & Thin-Layer Spectroelectrochemistry | Characterization of key redox processes and intermediates. | Established a general scheme for pterin redox reactions, including transitions between tetrahydro, dihydro, and oxidized states. | nih.gov |

| Pyranopterin in YedY Enzyme | UV-Vis Solution Spectroelectrochemistry & Fourier-Transformed AC Voltammetry | Ascribed a two-proton, two-electron transition to the pyranopterin ligand system. | Demonstrated that organic ligand-based electron transfer at the pyranopterin is involved in enzyme catalysis. | pnas.org |

X-ray Fluorescence Spectrometry for Intermolecular Binding Event Analysis

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. bruker.comhoriba.com The method works by irradiating a sample with a primary X-ray beam, which causes atoms in the sample to emit characteristic "fluorescent" X-rays. carleton.edu The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while their intensity provides quantitative information. bruker.com

In the study of dihydropteridine research, XRF is particularly valuable for analyzing intermolecular binding events, especially those involving metal ions. uni-stuttgart.de Pterins and their derivatives are well-known to act as ligands, binding to various metal centers to form metallo-complexes that are active in many biological systems, such as in the molybdenum cofactor. nih.gov

XRF can be employed to investigate these metal-pterin interactions. By measuring the X-ray fluorescence of the metal ion, one can detect its presence and quantify its amount within a complex. This is a powerful tool for characterizing metalloproteins and other biomolecules where a metal is bound by a pterin-containing ligand. nih.gov For example, a sample containing a pterin-metal complex can be analyzed by XRF to confirm the identity of the bound metal and determine the stoichiometry of the binding. The technique can be applied to samples in solid, liquid, or powder form. horiba.com While not providing direct structural information about the binding site, XRF serves as an excellent method for elemental screening and quantification in complex biological mixtures, often in conjunction with other techniques like 2D gel electrophoresis and mass spectrometry to fully identify and characterize metalloproteins. nih.gov

Table 3: Application of XRF in Intermolecular Binding Analysis

| Analytical Goal | Principle of XRF Application | Sample Type | Example Application | Reference |

|---|---|---|---|---|

| Identify Metal in a Pterin Complex | The sample is irradiated with X-rays, causing the bound metal atom to emit its own characteristic fluorescent X-rays. The energy of the emitted X-rays identifies the element (e.g., Mo, Fe, Cu, Zn). | Solids, liquids, powders, biological gels | Determining the specific metal ion (e.g., molybdenum) bound to a pyranopterin cofactor in an enzyme. | nih.govnih.gov |

| Quantify Metal Binding | The intensity of the fluorescent X-ray signal from the metal is proportional to its concentration in the sample. This allows for quantification of the metal bound to the pterin ligand. | Rocks, minerals, sediments, fluids, biological samples | Quantifying the amount of zinc or iron in metalloproteins separated by 2D gel electrophoresis to study metal uptake and binding. | carleton.edunih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7,8-Dihydrobiopterin |

| Gold |

| Isoxanthopterin |

| Molybdenum |

| Pyranopterin |

| Silver |

| Tetrahydrobiopterin (B1682763) |

| Xanthopterin |

| Zinc |

| Iron |

Emerging Research Areas and Future Directions for 1,5 Dihydropteridine 4,6 Dione and Its Analogues

Applications in Metabolic Engineering and Biosynthetic Pathway Modifications

Metabolic engineering of microorganisms and plants offers a promising alternative to traditional chemical synthesis for the production of complex molecules like pteridine (B1203161) derivatives. researchgate.netnih.gov Recent advancements have focused on engineering the biosynthetic pathways of various organisms to enhance the production of specific metabolites, including those related to 1,5-dihydropteridine-4,6-dione. nih.gov

Pteridine biosynthesis is a highly regulated process that starts from guanosine (B1672433) triphosphate (GTP). ontosight.ai Key enzymes such as GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin (B94604) reductase are involved in the conversion of GTP to tetrahydrobiopterin (B1682763) (BH4), a vital cofactor. ontosight.aiwikipedia.org The study of these pathways is crucial for identifying potential targets for metabolic engineering. For instance, in E. coli, engineering the diaminopimelate (DAP) pathway has been shown to be effective for L-lysine production, indicating the potential of similar strategies for other metabolites. nih.gov

The biosynthesis of pteridines is not only essential for producing cofactors like BH4 but also for generating pigments found in insects. researchgate.netmdpi.com These pathways can be manipulated to produce specific pteridine derivatives. For example, deleting the gene for D-galacturonate reductase in fungi like Hypocrea jecorina and Aspergillus niger has been shown to redirect metabolic flux, a technique that could be applied to pteridine pathways. nih.gov

Challenges in the metabolic engineering of complex pathways, such as the one for Taxol, highlight the difficulties in functionally expressing all necessary enzymes, particularly cytochrome P450s, in heterologous hosts. frontiersin.org However, the successful production of various plant natural products in hosts like tobacco and yeast demonstrates the feasibility of these approaches. researchgate.net These successes provide a roadmap for future work on the biosynthesis of this compound and its analogues, with the goal of creating efficient and sustainable production platforms.

Discovery and Validation of Pterin-Based Biomarkers in Diverse Biological Contexts

Pterin (B48896) compounds, including derivatives of this compound, are gaining attention as potential biomarkers for various diseases. nih.govnih.gov Biomarkers are measurable indicators of biological or pathogenic processes and are valuable for disease diagnosis, prognosis, and monitoring treatment responses. nih.govthermofisher.com

Elevated levels of certain pterins have been observed in patients with cancer and other conditions, suggesting their utility as diagnostic or prognostic markers. researchgate.net For example, a study on bladder cancer patients found significantly higher concentrations of xanthopterin (B1683600) and isoxanthopterin (B600526) in their urine compared to healthy individuals. researchgate.net The analysis of pterin profiles using techniques like high-performance liquid chromatography (HPLC) with fluorimetric detection is a common approach in these studies. researchgate.net

The process of biomarker discovery and validation is a multi-step process that involves identifying candidate biomarkers, followed by rigorous testing to confirm their clinical utility. nih.govnih.gov Mass spectrometry is a powerful tool for the discovery phase, allowing for the identification and quantification of low-abundance proteins and other molecules in biological fluids. thermofisher.com

While some studies have shown promising correlations, the use of pterin compounds as definitive diagnostic biomarkers is still under investigation. researchgate.net Further research, including large-scale clinical validation studies, is needed to establish the sensitivity and specificity of these potential biomarkers. nih.gov

Development of Fluorescent Pteridine Probes for Nucleic Acid Structure and Function Studies

Pteridine derivatives are being developed as fluorescent probes to study the structure and function of nucleic acids. nih.govoup.com These fluorescent analogues of natural bases can be incorporated into DNA and RNA, providing a sensitive tool to investigate molecular interactions and conformational changes. grantome.comchalmers.se

Several fluorescent pteridine analogues have been synthesized and characterized, including 3-MI and 6-MI (guanine analogues) and 6MAP (an adenine (B156593) analogue). nih.gov These probes have excitation and emission wavelengths that are well-separated from those of natural nucleic acids, allowing for selective detection. chalmers.se The fluorescence of these probes is often sensitive to the local microenvironment, making them useful for studying processes like DNA hybridization and protein-DNA interactions. chalmers.se

The ability to site-specifically incorporate these probes into oligonucleotides is a significant advantage, as it allows for the study of specific regions of interest within a larger molecule. grantome.com This has been used to develop assays for DNA repair enzymes and to study the binding of proteins to DNA. chalmers.se

The development of new and improved fluorescent pteridine probes is an active area of research. The goal is to create probes with enhanced photophysical properties, such as higher quantum yields and greater sensitivity to their environment, to further expand their applications in molecular biology and diagnostics. nih.govoup.com

Exploration of Dihydropteridine Derivatives for Targeted Biochemical Intervention Strategies

Dihydropteridine derivatives are being explored for their potential in targeted biochemical interventions, including the development of new therapeutic agents. researchgate.netresearchgate.net The pteridine scaffold is a versatile starting point for the synthesis of a wide range of compounds with diverse biological activities. herts.ac.uk

One area of focus is the development of inhibitors for specific enzymes. For example, N5-substituted 6,7-dioxo-6,7-dihydropteridine derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling that is a target for cancer therapy. researchgate.net Similarly, other dihydropteridine derivatives have been shown to inhibit dihydropteridine reductase, an enzyme involved in the regeneration of tetrahydrobiopterin. acs.orgnih.gov

The synthesis of these derivatives often involves multi-step chemical processes, starting from simpler pteridine or pyrimidine (B1678525) precursors. researchgate.netmdpi.com By modifying the substituents on the pteridine ring, chemists can fine-tune the biological activity and selectivity of the resulting compounds.

The exploration of dihydropteridine derivatives for therapeutic applications is a rapidly evolving field. As our understanding of the biochemical pathways involved in various diseases grows, so does the potential for designing and synthesizing novel pteridine-based drugs that can specifically target these pathways. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,5-dihydropteridine-4,6-dione, and how do they confirm structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve ambiguous structural features, as demonstrated in studies of similar pteridine derivatives .

Q. What synthetic routes are reported for this compound, and what are their yield optimization strategies?

- Methodological Answer : Condensation reactions involving Meldrum’s acid derivatives (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) with amino precursors under anhydrous conditions are common. Yields >90% can be achieved via dropwise addition of acyl chlorides in acetonitrile, followed by acid quenching and vacuum filtration . Purity is enhanced by recrystallization in aprotic solvents.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Use nitrile gloves (EN 374 standard) and dust respirators during handling, as per GHS guidelines for skin/eye irritants . Avoid aqueous environments unless stability under specific pH is confirmed experimentally .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and how are these models validated?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses to enzymes like CYP1A1. Validation involves comparing computed poses with crystallographic data and experimental metabolite profiles (e.g., oxidation to dione derivatives). In silico predictions must align with in vitro assays using reconstituted enzyme systems .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct controlled stability assays in buffered solutions (pH 2–12) at 37°C, monitoring degradation via HPLC. Compare kinetic decay rates with computational pKa predictions. Conflicting data may arise from trace metal impurities or photolytic effects, necessitating strict light/temperature controls .

Q. How can isotope labeling track the metabolic fate of this compound in in vitro systems?

- Methodological Answer : Synthesize ¹³C/¹⁵N-labeled analogs via isotopic precursors in the pteridine ring. Use LC-MS/MS to trace metabolites in microsomal incubations (e.g., CYP1A1-mediated oxidation to dihydrodiols or diones). Quantify isotope enrichment to distinguish endogenous vs. exogenous pathways .

Q. What experimental designs enhance the aqueous solubility of this compound without compromising stability?

- Methodological Answer : Test co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes. Monitor solubility via dynamic light scattering (DLS) and stability via accelerated stress testing (40°C/75% RH). Adjust pH to exploit zwitterionic properties if functional groups permit .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on the reactivity of this compound with electrophilic agents?

- Methodological Answer : Perform kinetic studies under standardized conditions (solvent, temperature, reagent purity). Use DFT calculations to model reaction pathways (e.g., nucleophilic attack at C4 vs. C6). Cross-validate with spectroscopic monitoring (e.g., in situ FTIR for intermediate detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.